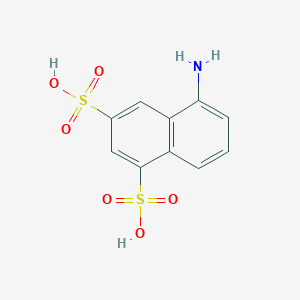

5-Aminonaphthalene-1,3-disulfonic acid

Description

Historical Context and Evolution of Research on Naphthalene (B1677914) Derivatives

The study of naphthalene and its derivatives dates back to the early 19th century, shortly after naphthalene's isolation from coal tar. wikipedia.org Initially, research focused on understanding the fundamental structure and reactivity of this bicyclic aromatic hydrocarbon. The development of sulfonation and nitration reactions in the mid-to-late 19th century opened the door to a vast array of naphthalene derivatives, including the aminonaphthalenesulfonic acids. These compounds became crucial to the burgeoning synthetic dye industry, providing a vibrant palette of colors for textiles and other materials. wikipedia.org Early research was largely empirical, driven by the desire to create new dyes with improved properties such as lightfastness and water solubility. Over the 20th century, with the advent of modern analytical techniques, research evolved to a more systematic study of the structure-property relationships of these compounds. Today, research into naphthalene derivatives continues in areas ranging from materials science to medicinal chemistry, exploring their potential in applications beyond traditional dyestuffs. wikipedia.org

Significance of Sulfonated Aminonaphthalenes in Organic Synthesis and Applied Chemistry

Sulfonated aminonaphthalenes are of paramount importance in organic synthesis, primarily serving as key building blocks for azo dyes. The presence of sulfonic acid groups renders these compounds water-soluble, a critical property for their application in dyeing processes. wikipedia.org The amino group can be readily converted to a diazonium salt, which can then be coupled with a variety of aromatic compounds to generate a wide spectrum of colors. wikipedia.org

Beyond their role in the dye industry, these compounds have found applications in other areas of applied chemistry. For instance, their fluorescent properties have been explored for use as probes in analytical chemistry. Furthermore, the ability of sulfonic acid groups to interact with proteins has led to investigations into their potential biological activities. The versatility of sulfonated aminonaphthalenes ensures their continued relevance in both academic and industrial research.

Structural Features and Positional Isomerism of Aminonaphthalene Disulfonic Acids

The chemical properties and applications of aminonaphthalene disulfonic acids are profoundly influenced by the specific positions of the amino and sulfonic acid groups on the naphthalene ring. The naphthalene core has eight positions available for substitution, leading to a large number of possible isomers for a given set of substituents.

The table below illustrates the structural diversity of some aminonaphthalene disulfonic acid isomers, highlighting the concept of positional isomerism.

| Common Name | Systematic Name | CAS Number | Molecular Formula |

| Chicago Acid | 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid | 82-47-3 | C₁₀H₉NO₇S₂ |

| H Acid | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | 90-20-0 | C₁₀H₉NO₇S₂ |

| J Acid | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | 87-02-5 | C₁₀H₉NO₄S |

| Gamma Acid | 7-Amino-1-hydroxynaphthalene-3-sulfonic acid | 90-51-7 | C₁₀H₉NO₄S |

This table presents a selection of well-known aminonaphthol sulfonic acids to illustrate isomerism. 5-Aminonaphthalene-1,3-disulfonic acid is a related but distinct compound.

Overview of Research Paradigms for this compound

Direct and extensive research specifically focused on this compound is not widely available in peer-reviewed literature. However, its significance can be inferred from its role as a potential chemical intermediate in the synthesis of more complex molecules. The principles of organic synthesis suggest that this particular isomer, with its unique substitution pattern, could serve as a precursor to specialized dyes or other functional organic materials.

A notable example that points to the potential utility of aminonaphthalene disulfonic acids with this substitution pattern is a patent describing the preparation of 5,6-diamino-1,3-naphthalenedisulfonic acid. google.com The synthesis involves the diazotization of an aniline (B41778) derivative and its subsequent coupling with an amino-naphthalene sulfonic acid, followed by a reduction step. While the exact starting aminonaphthalene disulfonic acid is not specified as the 5-amino-1,3-disulfonic isomer, this process highlights a synthetic route where such a compound could be a valuable precursor. The resulting 5,6-diamino-1,3-naphthalenedisulfonic acid is identified as a dye intermediate. google.com

Further research into this compound would likely focus on its synthesis, purification, and characterization, followed by an exploration of its reactivity in coupling reactions to produce novel azo compounds. Investigations into the spectroscopic and electrochemical properties of these new derivatives could reveal unique characteristics and potential applications in areas such as functional dyes, analytical probes, or materials science. The separation and analysis of this specific isomer from a mixture of other aminonaphthalene disulfonic acids would rely on advanced chromatographic and electrophoretic techniques. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO6S2 |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

5-aminonaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C10H9NO6S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

InChI Key |

GHCFYCCXEKHAHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Sulfonation of Naphthalene (B1677914) Precursors

The introduction of sulfonic acid groups onto the naphthalene ring is a critical first step in the synthesis of 5-Aminonaphthalene-1,3-disulfonic acid. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly temperature.

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. thecatalyst.orgquora.comblogspot.comstackexchange.combrainly.in At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially yields naphthalene-1-sulfonic acid. thecatalyst.org This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control and favors the formation of the more stable naphthalene-2-sulfonic acid. thecatalyst.orgblogspot.comwikipedia.org This is due to the reversibility of the sulfonation reaction at elevated temperatures, which allows for the eventual formation of the thermodynamically more stable product. stackexchange.combrainly.in The greater stability of the 2-isomer is attributed to the avoidance of steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer. blogspot.comstackexchange.com

To achieve the desired 1,3-disulfonic acid substitution pattern, further sulfonation of a monosulfonated naphthalene is necessary. The introduction of a second sulfonic acid group is influenced by the directing effects of the first. The specific conditions for the regioselective synthesis of naphthalene-1,3-disulfonic acid are not widely documented in readily available literature, but it is understood that careful control of temperature and the sulfonating agent is crucial. google.com

| Reaction Temperature | Major Product | Type of Control | Reference |

|---|---|---|---|

| 80°C | Naphthalene-1-sulfonic acid | Kinetic | thecatalyst.org |

| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | thecatalyst.orgblogspot.com |

Amination Routes for Naphthalenedisulfonic Acids

The introduction of an amino group onto the naphthalenedisulfonic acid backbone is a key step in the synthesis of the target compound. Several methods exist for the amination of aromatic compounds, with the Bucherer reaction being a notable example for naphthalenesulfonic acids. wikipedia.org The Bucherer reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. google.com While the Bucherer-Bergs reaction is a related process for the synthesis of hydantoins from carbonyl compounds, it is the Bucherer reaction that is more relevant to the direct amination of hydroxylated naphthalene derivatives. alfa-chemistry.comwikipedia.orgnih.govencyclopedia.pubnih.gov

Direct amination of naphthalenedisulfonic acids is also possible, though the specific conditions and regioselectivity for naphthalene-1,3-disulfonic acid are not extensively detailed in the literature. A Chinese patent describes the synthesis of 5,6-diamino-1,3-naphthalenedisulfonic acid, which suggests that the 5-position is susceptible to amination. google.com This process involves the diazotization of aniline (B41778) and coupling with a naphthalene derivative, followed by reductive cleavage. google.com This provides evidence for the feasibility of introducing an amino group at the 5-position of the 1,3-disulfonic acid framework.

Multi-Step Synthetic Sequences for this compound

A plausible multi-step synthesis of this compound can be conceptualized through two primary routes: one involving direct amination and the other proceeding through a nitrated intermediate.

The synthesis would commence with the carefully controlled disulfonation of naphthalene to yield naphthalene-1,3-disulfonic acid. This would likely involve a two-step process where naphthalene is first monosulfonated, followed by the introduction of the second sulfonic acid group under conditions that favor the 1,3-isomer. The resulting naphthalene-1,3-disulfonic acid would then be subjected to amination.

An alternative and common pathway for the introduction of an amino group to an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. In this approach, naphthalene-1,3-disulfonic acid would be nitrated to introduce a nitro group at the 5-position. The regioselectivity of this nitration would be governed by the directing effects of the two sulfonic acid groups. Following nitration, the resulting 5-nitronaphthalene-1,3-disulfonic acid would be reduced to the target compound, this compound. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. A Chinese patent for the synthesis of a related compound, 5-amino-1-naphthalenesulfonic acid, details a multi-step process involving sulfonation, nitration, and then reduction with iron. chemicalbook.com

| Pathway | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Direct Amination | Naphthalene → Naphthalene-1,3-disulfonic acid | Naphthalene-1,3-disulfonic acid → this compound | - |

| Nitration-Reduction | Naphthalene → Naphthalene-1,3-disulfonic acid | Naphthalene-1,3-disulfonic acid → 5-Nitronaphthalene-1,3-disulfonic acid | 5-Nitronaphthalene-1,3-disulfonic acid → this compound |

Green Chemistry Approaches in Aminonaphthalene Disulfonic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. In the context of aminonaphthalene disulfonic acid synthesis, several green approaches can be considered.

For the sulfonation step, traditional methods often employ large excesses of sulfuric acid or oleum, leading to significant acid waste. google.com Greener alternatives include the use of solid acid catalysts or ionic liquids, which can be recycled and reused. rsc.orgrsc.orgnih.govmdpi.comnih.gov These methods can also offer improved selectivity and milder reaction conditions.

In the amination step, catalytic methods are being explored to replace stoichiometric reagents. Copper-catalyzed amination reactions, for example, offer a more atom-economical approach. acs.orgnih.gov The use of microwave-assisted synthesis can also be considered a green technique, as it can significantly reduce reaction times and energy consumption. acs.org Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.

Table of Compounds

Catalytic Systems in Synthetic Transformations Involving Aminonaphthalene Disulfonic Acids

The production of aminonaphthalene sulfonic acids typically involves multi-step syntheses that include nitration, sulfonation, and reduction or amination reactions. The specific isomer, such as this compound, is obtained by carefully controlling reaction conditions and the sequence of functional group introduction. Catalytic systems are pivotal in enhancing the rates and selectivity of these transformations. For instance, the reduction of a nitronaphthalene sulfonic acid precursor is often achieved through catalytic hydrogenation. A patent for producing 8-amino-1-naphthol-3,6-disulfonic acid describes the catalytic hydrogenation of the corresponding 1-nitronaphthalene (B515781) trisulfonic acid derivative in the presence of a palladium-on-carbon catalyst. google.com Another patented process for preparing 1-aminonaphthalene-3,6,8-trisulfonic acid utilizes cobalt, palladium, or platinum sulfides as catalysts for the reduction of the nitro-precursor with hydrogen gas. google.com

Heterogeneous Catalysis in Amino-Sulfonation Reactions

Heterogeneous catalysts are crucial for developing greener and more efficient industrial processes, as they can be easily separated from the reaction mixture and recycled. aurak.ac.ae In the context of synthesizing aminonaphthalene disulfonic acids, heterogeneous catalysts are primarily applied in the key steps of sulfonation and amination/reduction.

Sulfonation: Aromatic sulfonation is a classic electrophilic substitution reaction. While traditionally carried out with strong liquid acids like oleum, solid acid catalysts offer a reusable and less corrosive alternative. aurak.ac.ae Various solid materials have been investigated for the sulfonation of naphthalene and related compounds. A study on the effect of reaction conditions on naphthalene sulfonation highlights that temperature and solvent play crucial roles in determining the product yield and isomeric distribution. shokubai.org The use of solid acid catalysts, such as zeolites (e.g., Y zeolite, ZSM-5, MCM-22), has been explored for related aromatic alkylation reactions, demonstrating their potential for other electrophilic substitutions like sulfonation. organic-chemistry.org

Amination and Reduction: The amino group can be introduced either by direct amination of a naphthalene sulfonic acid or, more commonly, by the reduction of a nitronaphthalene sulfonic acid intermediate.

Catalytic Reduction: The reduction of nitroarenes is a well-established process where heterogeneous catalysts are widely used. Catalysts containing palladium, platinum, or nickel are effective for the hydrogenation of nitro groups to amines. For instance, the catalytic hydrogeneration of a nitronaphthalene trisulfonic acid using a palladium-on-carbon catalyst is a key step in the synthesis of H-acid (8-amino-1-naphthol-3,6-disulfonic acid). google.com

Direct Catalytic Amination: Direct amination of aromatic compounds is a more atom-economical approach. Research has shown that naphthalene can be directly aminated to naphthylamine using hydroxylamine (B1172632) over vanadium-based catalysts, such as V2O5 supported on HZSM-5 zeolite. google.com Copper-catalyzed amination reactions, often referred to as Ullmann-type reactions, provide another pathway for forming C-N bonds with aryl halides, which could be applied to halogenated naphthalene sulfonic acid precursors. mdpi.comrsc.org

The following table summarizes various heterogeneous catalysts and their applications in reactions relevant to the synthesis of aminonaphthalene sulfonic acids.

| Catalyst Type | Specific Example | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Supported Noble Metal | Palladium-on-carbon (Pd/C) | Catalytic Hydrogenation (Nitro Reduction) | 1-Nitronaphthalene-3,6,8-trisulfonic acid | google.com |

| Metal Sulfides | Cobalt, Palladium, or Platinum Sulfides | Catalytic Hydrogenation (Nitro Reduction) | 8-Nitronaphthalene-1,3,6-trisulfonic acid | google.com |

| Zeolites | V2O5/HZSM-5 | Direct Amination | Naphthalene | google.com |

| Zeolites | HBEA Zeolite | Nitration | Naphthalene | mdpi.com |

| Porous Aromatic Frameworks | Ni-W or Ni-Mo Sulfides on PAFs | Hydrogenation | Naphthalene | mdpi.com |

Functionalized Nanocatalysts for Organic Syntheses

Nanocatalysts offer advantages such as high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Functionalized nanocatalysts, where active sites are chemically bound to a nanoscale support, bridge the gap between homogeneous and heterogeneous catalysis. aurak.ac.ae

Sulfonic Acid-Functionalized Nanomaterials: A common strategy is to immobilize sulfonic acid (-SO3H) groups onto nanostructured supports to create strong solid acid catalysts. These materials are highly effective for acid-catalyzed reactions like esterification, and by extension, could be applied to aromatic sulfonation. Supports include:

Silica (B1680970) Nanoparticles: 7-Amino-1-naphthalene sulfonic acid has been successfully immobilized onto silica nanoparticles to create a solid acid catalyst for esterification reactions. researchgate.net

Mesoporous Materials: Phenylsulfonic acid groups can be grafted onto the surface of mesoporous silica (like SBA-15) to create highly active and ordered solid acid catalysts. uq.edu.au

Graphene: Sulfonated reduced graphene oxide (rGO-SO3H) and sulfonated graphene oxide (GO-SO3H) have been prepared and used as efficient heterogeneous acid catalysts. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them promising catalyst supports. For acid catalysis, sulfonic acid groups can be introduced into the MOF structure:

Post-Synthetic Modification: Stable MOFs, such as MIL-101(Cr), can be sulfated after their synthesis to introduce Brønsted acid sites on their aromatic linkers. aurak.ac.ae

Functionalized Linkers: A multifunctional MOF has been synthesized by attaching 7-amino naphthalene-1,3-disulfonic acid to the framework, demonstrating the integration of these molecules into complex catalytic structures. rsc.org

The table below presents examples of functionalized nanocatalysts and their potential applications in relevant organic syntheses.

| Nanocatalyst Type | Functional Group / Method | Support Material | Potential Application | Reference |

|---|---|---|---|---|

| Functionalized Nanoparticles | Immobilized 7-Amino-1-naphthalene sulfonic acid | Silica | Acid-catalyzed reactions (e.g., esterification) | researchgate.net |

| Functionalized Graphene | Sulfonation of reduced graphene oxide | Graphene | Acid-catalyzed reactions | mdpi.com |

| Metal-Organic Framework (MOF) | Post-synthetic sulfation of linkers | MIL-101(Cr) | Brønsted acid catalysis | aurak.ac.ae |

| Metal-Organic Framework (MOF) | Incorporation of 7-amino naphthalene-1,3-disulfonic acid | UiO-66-NH2 | Multifunctional catalysis | rsc.org |

Mechanistic Studies of Catalyst-Mediated Reactions

Understanding the reaction mechanism is key to optimizing catalytic processes. For the synthesis of aminonaphthalene disulfonic acids, the mechanisms of electrophilic aromatic sulfonation and catalytic amination are of primary importance.

Mechanism of Aromatic Sulfonation: The sulfonation of aromatic rings is an electrophilic aromatic substitution reaction. The active electrophile is typically sulfur trioxide (SO3) or a protonated form, HSO3+. The mechanism generally proceeds in several steps: saskoer.cayoutube.com

Generation of the Electrophile: In sulfuric acid, an equilibrium exists that generates SO3. Two molecules of sulfuric acid can react to form H3O+, HSO4−, and SO3. youtube.com

Attack of the Aromatic Ring: The π-electrons of the naphthalene ring attack the electrophilic sulfur atom of SO3, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A base (such as H2O or HSO4−) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.

On the surface of a solid acid catalyst , the mechanism can follow different pathways, such as the Langmuir-Hinshelwood model (where both reactants adsorb on the surface before reacting) or the Eley-Rideal model (where one reactant is adsorbed and the other reacts with it from the bulk phase). aurak.ac.ae The Brønsted acid sites on the catalyst surface are believed to protonate the sulfonating agent, increasing its electrophilicity and facilitating the attack by the aromatic ring.

Mechanism of Catalytic Amination: Catalytic amination reactions can proceed through various mechanisms depending on the catalyst and reactants.

Palladium-Catalyzed C-H Amination: Mechanistic studies suggest that these reactions can proceed via the formation of a monomeric Pd(II) complex which undergoes C-H activation of the arene. This is followed by oxidation of the resulting Pd-aryl intermediate by an electrophilic amination reagent. nih.gov

Copper-Catalyzed Ullmann Amination: The mechanism of the Ullmann reaction has been a subject of debate but is often explained by the oxidative addition of an aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. mdpi.comacs.org Radical-based pathways have also been proposed. mdpi.com

These mechanistic insights are crucial for designing more effective catalysts that can selectively produce complex molecules like this compound under milder and more sustainable conditions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the activation energy required to form the intermediate carbocation (a benzenium ion equivalent) is lower. wikipedia.orgwordpress.comlibretexts.org In this compound, the directing effects of the existing substituents—the activating amino group and the deactivating sulfonic acid groups—are paramount in determining the position of further substitution.

The positions ortho to the amino group are C-4 and C-6. The para position is C-8.

Position C-4: This position is sterically hindered by the peri-positioned sulfonic acid group at C-3.

Position C-6: This position is a viable candidate for electrophilic attack.

Position C-8: This position is also sterically hindered by the peri-positioned sulfonic acid group at C-1.

Therefore, electrophilic substitution is most likely to occur at the C-6 position. It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, which would fundamentally alter the substitution pattern, directing incoming electrophiles to positions meta to both the -NH₃⁺ and the existing -SO₃H groups.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

| Amino (-NH₂) | C-5 | +R >> -I | Strongly Activating | Ortho, Para |

| Sulfonic Acid (-SO₃H) | C-1, C-3 | -I, -R | Strongly Deactivating | Meta |

| Ammonium (B1175870) (-NH₃⁺) | C-5 (in strong acid) | -I | Strongly Deactivating | Meta |

Nucleophilic Reactions Involving Amino and Sulfonic Acid Functionalities

The functional groups of this compound are susceptible to various nucleophilic reactions.

Reactions of the Amino Group: The most significant reaction of the primary aromatic amino group is diazotization . In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C), the amino group is converted into a diazonium salt (-N₂⁺). organic-chemistry.org This diazonium salt is a highly valuable synthetic intermediate. google.compbworks.com

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (coupling components) such as phenols or anilines to form azo compounds. unb.cajournalijar.comnih.gov This is the foundational reaction for a vast array of azo dyes. The sulfonic acid groups remain on the molecule, imparting crucial water solubility to the final dye product. cymitquimica.com

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH) groups, often with catalysis by copper(I) salts. organic-chemistry.org

Reactions of the Sulfonic Acid Groups: The sulfonic acid groups are relatively stable but can undergo nucleophilic substitution under specific, often harsh, conditions.

Hydroxylation: Fusion with strong alkali, such as sodium hydroxide (B78521) (NaOH), at high temperatures can replace a sulfonic acid group with a hydroxyl group, yielding an aminohydroxynaphthalenedisulfonic acid. wikipedia.org

Desulfonation: The sulfonation of naphthalene is a reversible process. brainly.instackexchange.com Heating an aminonaphthalenesulfonic acid in the presence of dilute acid can lead to the removal of a sulfonic acid group, typically the one at the sterically hindered alpha-position. wikipedia.org

Redox Chemistry of Aminonaphthalene Disulfonic Acids

The redox chemistry of this compound involves both the amino group and the naphthalene ring system.

Oxidation: Aromatic amines are susceptible to oxidation, and samples of aminonaphthalenes often darken upon exposure to air. wikipedia.org Chemical or electrochemical oxidation can lead to the formation of complex, often colored, polymeric materials. acs.orgnsf.govmdpi.com Under controlled conditions, oxidative coupling reactions between aminonaphthalene molecules can occur. acs.org Severe oxidation with strong oxidizing agents like vanadium pentoxide at high temperatures can cleave the aromatic system to yield substituted phthalic anhydride (B1165640) derivatives, though this is a destructive process for the original molecule. wikipedia.org

Reduction: The amino group is already in a reduced state. However, this class of compounds is often synthesized via the reduction of a corresponding nitronaphthalenedisulfonic acid. wikipedia.org Common reducing agents for this transformation include iron or tin in the presence of acid.

Cyclic voltammetry studies on related naphthalene derivatives show that the presence of electron-donating groups like -NH₂ lowers the oxidation potential, making the molecule easier to oxidize. nsf.govresearchgate.net Conversely, electron-withdrawing groups like -SO₃H make oxidation more difficult.

Acid-Base Equilibria and Protonation States of the Compound

This compound is an amphoteric molecule, containing both acidic (sulfonic acid) and basic (amino) functional groups. This allows it to exist in different protonation states depending on the pH of the solution. In the solid state and at neutral pH, it exists as a zwitterion , where the acidic sulfonic acid protons are transferred to the basic amino group. griffith.edu.auresearchgate.netusc.edu.augriffith.edu.aunih.gov This internal salt formation results in a sulfonate anion (-SO₃⁻) and an ammonium cation (-NH₃⁺).

The different species present in aqueous solution at various pH values are:

Strongly Acidic (pH < 1): The amino group is protonated (-NH₃⁺), and the sulfonic acid groups are in their neutral form (-SO₃H). The molecule carries a net positive charge.

Moderately Acidic to Neutral (pH ~2-6): The strongly acidic sulfonic acid groups are deprotonated (-SO₃⁻), while the amino group remains protonated (-NH₃⁺). This is the zwitterionic form, which has no net charge.

Alkaline (pH > 7): The ammonium group deprotonates to the neutral amino group (-NH₂), while the sulfonic acid groups remain as sulfonate anions (-SO₃⁻). The molecule carries a net negative charge.

The sulfonic acid groups are highly acidic, with pKa values typically below 1. The pKa of the aromatic ammonium group is generally in the range of 3-5.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

Kinetics and thermodynamics are crucial in controlling the outcomes of reactions involving naphthalene derivatives, particularly sulfonation. The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. echemi.comthecatalyst.org

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest predominates. For naphthalene, this is substitution at the 1-position (α-position), as the carbocation intermediate is better stabilized by resonance. wordpress.comstackexchange.com

Thermodynamic Control: At higher temperatures, the reversible sulfonation reaction reaches equilibrium, favoring the most stable product. For naphthalene, the 2-sulfonic acid (β-product) is thermodynamically more stable due to the absence of steric strain between the sulfonic acid group and the hydrogen at the peri-position (C-8). wikipedia.orgechemi.comthecatalyst.org

For this compound, these principles apply to reactions like further sulfonation or desulfonation. For instance, attempting to introduce another sulfonic acid group could lead to different isomers depending on the reaction temperature and time. The rates of electrophilic substitution reactions are significantly enhanced by the activating amino group, while the deactivating sulfonic acid groups retard the reaction.

Derivatization Strategies for Targeted Molecular Architectures

This compound is a key building block for creating larger, functional molecules, primarily due to the reactivity of its amino group. The principal derivatization strategy is its use in the synthesis of azo dyes. dyestuffintermediates.comwikipedia.org

The process involves two main steps:

Diazotization: The aminonaphthalenedisulfonic acid is treated with nitrous acid (NaNO₂/HCl) at 0-5°C to convert the amino group into a diazonium salt. orgsyn.org

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is typically an electron-rich aromatic compound like a naphthol, phenol, or another aromatic amine. google.comchegg.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form a stable azo linkage (-N=N-), creating the final dye molecule.

This modular approach allows for the synthesis of a vast library of dyes with different colors and properties by simply changing the coupling component. The two sulfonic acid groups are retained in the final structure, which is critical for ensuring the water solubility required for textile dyeing applications. cymitquimica.com

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reactants | Conditions | Intermediate/Product | Purpose |

| 1. Diazotization | This compound + NaNO₂ + 2 HCl | 0-5 °C | 5-Diazoniumnaphthalene-1,3-disulfonic acid salt | Creates a reactive electrophile |

| 2. Azo Coupling | Diazonium salt + Coupling Component (e.g., β-Naphthol) | Alkaline or slightly acidic, cool | Azo Dye | Forms the chromophore and final dye molecule |

Other derivatization strategies can involve acylation of the amino group to form amides, which modifies the electronic properties of the system and can serve as a protective group.

Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Aminonaphthalene-1,3-disulfonic acid would provide crucial information about the number, environment, and connectivity of protons on the naphthalene (B1677914) ring. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be of particular interest. The protons on the substituted naphthalene ring system would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these aromatic protons are significantly influenced by the electronic effects of the amino (-NH₂) and sulfonic acid (-SO₃H) substituents. The electron-donating amino group generally shields adjacent protons, causing them to resonate at a higher field (lower ppm), while the electron-withdrawing sulfonic acid groups would deshield nearby protons, shifting their signals to a lower field (higher ppm). The integration of the signals would correspond to the number of protons giving rise to each signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are also heavily influenced by the attached functional groups. Carbons directly bonded to the electron-withdrawing sulfonic acid groups would be expected to resonate at a lower field (higher ppm) compared to the other aromatic carbons. Conversely, the carbon atom attached to the amino group would experience a shielding effect. The quaternary carbons, those directly attached to the substituents and at the ring junctions, would also have characteristic chemical shifts.

A hypothetical summary of the expected NMR data is presented below:

| Technique | Expected Chemical Shift Range (ppm) | Key Structural Insights |

| ¹H NMR | 7.0 - 9.0 | Number and connectivity of aromatic protons. |

| ¹³C NMR | 110 - 150 | Carbon framework, identification of substituted and quaternary carbons. |

For a molecule with a complex aromatic proton system like this compound, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments are invaluable in such cases for complete structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This information is instrumental in piecing together the fragments of the aromatic spin systems and confirming the substitution pattern on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons. For this compound, this would definitively link each aromatic proton signal to its corresponding carbon signal.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups present. Analysis of the FT-IR spectrum of a closely related isomer, 2-Amino-1,5-naphthalenedisulfonic acid, reveals key vibrational modes that would also be expected for the 5-amino-1,3-disulfonic acid isomer.

Key expected FT-IR absorption bands include:

N-H Stretching: The amino group (-NH₂) would typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretching: The sulfonic acid (-SO₃H) groups contain hydroxyl (-OH) functions, which would exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding.

S=O Stretching: The sulfonyl group (S=O) of the sulfonic acid would display strong, characteristic absorption bands. Typically, two bands are observed for asymmetric and symmetric stretching, usually in the ranges of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.

Aromatic C-H Stretching: These vibrations would appear at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring would result in several absorption bands in the 1450-1650 cm⁻¹ region.

S-O Stretching: The sulfur-oxygen single bond in the sulfonic acid group would have a characteristic absorption in the fingerprint region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1150 - 1250 |

| Sulfonyl (S=O) | Symmetric Stretch | 1030 - 1070 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1650 |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the naphthalene ring system. The symmetric stretching vibrations of the aromatic C=C bonds, which may be weak in the FT-IR spectrum, would be expected to show strong signals in the Raman spectrum. The S=O symmetric stretch of the sulfonic acid groups would also be Raman active. The study of naphthalene itself reveals characteristic Raman bands that would be present, albeit shifted, in the spectrum of its substituted derivatives.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a non-volatile and thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In a typical ESI-MS experiment in negative ion mode, this compound would be expected to be observed as a deprotonated molecule [M-H]⁻. Given its molecular formula C₁₀H₉NO₆S₂, the calculated monoisotopic mass is approximately 302.9871 g/mol . Therefore, the [M-H]⁻ ion would be expected at an m/z of approximately 301.9798.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and fragmented. The fragmentation pattern would provide insights into the molecular structure. For instance, the fragmentation of the related 2-Amino-1,5-naphthalenedisulfonic acid has been studied, and similar fragmentation pathways would be expected for the 5-amino-1,3-disulfonic acid isomer. Common fragmentation pathways would likely involve the loss of SO₂ (64 Da) or SO₃ (80 Da) from the sulfonic acid groups.

The following table summarizes the expected mass spectrometric data for this compound.

| Ion | Expected m/z | Technique | Information Gained |

| [M-H]⁻ | ~301.98 | ESI-MS | Molecular Weight Confirmation |

| Fragment Ions | Varies | ESI-MS/MS | Structural Elucidation |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis and Reaction Monitoring

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound.

The UV-Vis spectrum of aminonaphthalene sulfonic acids is characterized by absorptions arising from π → π* transitions within the naphthalene chromophore. researchgate.netnih.gov The position and intensity of these absorption bands are influenced by the substituents on the naphthalene ring. The amino (-NH₂) and sulfonic acid (-SO₃H) groups can cause shifts in the absorption maxima (λmax) due to their electronic effects.

UV-Vis spectroscopy is also a powerful tool for reaction monitoring. For instance, in the synthesis of azo dyes where this compound might be used as a precursor, the formation of the azo chromophore leads to a significant shift in the absorption spectrum to the visible region. This change in the UV-Vis spectrum can be used to track the progress of the reaction and determine its endpoint. The decolorization of naphthalene-based dyes, for example, has been monitored effectively using UV-Vis spectroscopy by observing the decrease in absorbance at the dye's λmax over time. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from isomers and impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominent techniques used for these purposes.

HPLC is a robust and versatile technique for the analysis of non-volatile and polar compounds. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of aminonaphthalene sulfonic acids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of related compounds, such as other aminonaphthalene sulfonic acid isomers, RP-HPLC methods have been developed and validated. iaea.org These methods often employ C18 columns and aqueous mobile phases containing an organic modifier (e.g., methanol (B129727) or acetonitrile) and a buffer or acid to control the pH and improve peak shape. sielc.comnih.gov Purity assessment is a key application of HPLC, and for compounds like 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Sodium Salt Hydrate, HPLC purity is a standard specification in certificates of analysis. lgcstandards.com

Typical HPLC Parameters for Aminonaphthalene Sulfonic Acid Analysis:

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) or acid (e.g., formic or perchloric acid) sielc.comnih.gov |

| Detection | UV at a specific wavelength (e.g., 226 nm, 235 nm) nih.govlgcstandards.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min nih.govsielc.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like aminonaphthalene sulfonic acids. The separation in CE is based on the differential migration of analytes in an electric field.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. usp.org In CZE, analytes are separated based on their charge-to-mass ratio. Due to the high efficiency of CZE, it can resolve molecules with very subtle differences in their electrophoretic mobilities. usp.org This makes it an excellent technique for the separation of isomers of aminonaphthalene sulfonic acids.

While specific applications for this compound are not extensively detailed, the use of related compounds like 8-aminonaphthalene-1,3,6-trisulfonic acid as a derivatizing agent for the CE analysis of oligosaccharides highlights the suitability of this class of compounds for CE. nih.govnih.govnih.gov The separation of these derivatives is typically carried out in acidic buffers to control the electroosmotic flow and achieve high resolution. nih.gov

Key Aspects of Capillary Electrophoresis for Aminonaphthalene Sulfonic Acids:

| Feature | Description |

|---|---|

| Separation Principle | Differential migration based on charge-to-mass ratio in an electric field. usp.org |

| Resolution | High efficiency allows for the separation of closely related isomers. usp.org |

| Sample Volume | Requires very small sample volumes (nanoliter range). diva-portal.org |

| Analysis Time | Typically offers rapid analysis times. diva-portal.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition of materials.

A typical TGA experiment for this compound would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the mass loss as a function of temperature. The resulting TGA curve would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residue remaining at the end of the experiment. This information is critical for understanding the thermal limits of the compound during storage, transportation, and in high-temperature applications.

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Aggregation and Supramolecular Assembly

The aggregation and self-assembly of molecules like this compound in solution are critical to understanding their behavior in various applications. The presence of both a hydrophobic naphthalene core and hydrophilic amino and sulfonic acid groups suggests a propensity for forming supramolecular structures. DLS and TEM are powerful complementary techniques to investigate these phenomena.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. For this compound, DLS could provide insights into the formation and size of aggregates in aqueous solutions. The analysis would involve monitoring the fluctuations in the intensity of scattered light resulting from the Brownian motion of the particles. Larger aggregates would move more slowly, leading to slower fluctuations in light intensity.

A hypothetical DLS study on this compound could involve preparing solutions at various concentrations and pH levels to observe the onset and evolution of aggregation. The expected data would be presented as a particle size distribution, indicating the hydrodynamic radius of any formed aggregates.

Interactive Data Table: Hypothetical DLS Data for this compound

| Concentration (mM) | pH | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 0.1 | 7.0 | 1.5 | 0.2 |

| 1.0 | 7.0 | 25.8 | 0.4 |

| 10.0 | 7.0 | 150.3 | 0.3 |

| 1.0 | 4.0 | 50.2 | 0.5 |

| 1.0 | 9.0 | 15.6 | 0.3 |

This data is hypothetical and for illustrative purposes only.

Transmission Electron Microscopy (TEM) offers direct visualization of the morphology and structure of nanoscale materials. In the context of this compound, TEM would be invaluable for confirming the presence of aggregates suggested by DLS and revealing their shape and organization. To perform TEM analysis, a dilute solution of the compound would be deposited on a TEM grid and dried. The electron beam would then be transmitted through the sample to form an image.

TEM imaging could reveal whether this compound forms amorphous aggregates, micelles, nanofibers, or other organized supramolecular structures. The dimensions and morphology of these assemblies could be directly measured from the micrographs. While no specific TEM studies on the aggregation of this compound are readily available, studies on related naphthalenediimide-amino acid conjugates have shown the formation of nanofibrous structures in their hydrogels, which were visualized by TEM.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, conformation, and the intermolecular interactions that govern its solid-state packing.

The process would involve growing a suitable single crystal of the compound, which can be a challenging step. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Although a crystal structure for this compound is not found in the surveyed literature, studies on other isomers, such as 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), have been reported. The crystal structure of 1,6-Cleve's acid revealed the presence of a zwitterion with a sulfonate-aminium group. It is plausible that this compound would also exist as a zwitterion in the solid state, with the amino group being protonated and one of the sulfonic acid groups deprotonated.

The crystal packing would likely be dominated by strong hydrogen bonding between the ammonium (B1175870) and sulfonate groups, as well as π-π stacking interactions between the naphthalene rings. These interactions would create a complex three-dimensional supramolecular architecture.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 1050 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.915 |

This data is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of molecules like 5-Aminonaphthalene-1,3-disulfonic acid. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

While direct DFT studies on this compound are not readily found in the literature, research on similar compounds, such as 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), demonstrates the utility of this approach. For AHNSA, DFT calculations using the B3LYP functional with 6-31G(D) and 6-31+G(D) basis sets have been employed to analyze its frontier molecular orbitals. indexcopernicus.comjournalirjpac.com Such studies help in understanding atomic charge distributions, total spin density, and electrostatic potential maps, which are indicative of the molecule's reactive sites. indexcopernicus.comjournalirjpac.com For instance, the analysis of frontier molecular orbitals in AHNSA has been used to suggest mechanisms for its homo-polymerization, which involves the interaction between radical cations formed from the neutral monomer. indexcopernicus.comjournalirjpac.com

The HOMO-LUMO gap of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is influenced by the nature and position of substituents. researchgate.net Functional groups can alter the electron density distribution, thereby modifying the energies of the frontier orbitals. researchgate.net For naphthalene (B1677914) derivatives, the introduction of electron-donating groups like the amino group (-NH2) and electron-withdrawing groups like the sulfonic acid group (-SO3H) would be expected to significantly impact the HOMO-LUMO gap and, consequently, the reactivity of this compound.

Interactive Data Table: Illustrative HOMO-LUMO Gaps of Related Aromatic Compounds

Note: This table presents generalized data for related compounds to illustrate the concepts, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.78 | 4.37 |

| Aniline (B41778) | -5.23 | -0.13 | 5.10 |

| Benzenesulfonic Acid | -7.21 | -2.54 | 4.67 |

Semi-Empirical Quantum Mechanical Calculations

Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for larger molecular systems. These methods use parameters derived from experimental data to simplify calculations. While specific semi-empirical studies on this compound are not documented in the reviewed literature, these methods are broadly applied in computational chemistry. They can provide valuable qualitative insights into molecular properties and are often used for initial screenings of large numbers of molecules before employing more rigorous computational techniques.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solution phase, providing insights into solvation, aggregation, and interactions with other species. For a sulfonated aromatic compound like this compound, MD simulations could be used to understand its interactions with water molecules and counter-ions.

Studies on related compounds, such as sodium dodecyl benzene (B151609) sulfonate, have utilized MD simulations to investigate their aggregation and adsorption on surfaces. pku.edu.cn These simulations can reveal details about the formation of micelles and the orientation of molecules at interfaces. pku.edu.cn Similarly, MD simulations of sulfonated polystyrene membranes have been used to study the structure and transport properties, highlighting the effect of the sulfonate groups on the material's characteristics. researchgate.net Such computational approaches could be applied to this compound to predict its behavior in aqueous solutions, which is crucial for its application in areas like dye chemistry and materials science.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as UV-Visible absorption spectra. These calculations can help in assigning experimental spectral bands to specific electronic transitions.

For instance, theoretical studies on 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with metal ions have employed DFT and TD-DFT to understand their fluorescence properties. researchgate.net By calculating the electronic transitions, researchers can explain phenomena like fluorescence quenching. researchgate.net A similar approach for this compound would involve calculating the excitation energies and oscillator strengths to predict its absorption spectrum, providing a theoretical basis for its color and optical properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical reactions. This involves locating transition states and calculating activation energies, providing a detailed understanding of the reaction pathway.

For aromatic compounds, computational methods have been used to study electrophilic substitution reactions, such as sulfonation. researchgate.netyoutube.com While a specific computational study on the reaction mechanisms involving this compound is not available, the methodologies are well-established. For example, DFT calculations could be used to investigate the mechanism of its synthesis or its participation in subsequent reactions, such as diazotization and coupling to form azo dyes. By modeling the reactants, intermediates, transition states, and products, one can gain a deeper understanding of the reaction kinetics and thermodynamics.

Applications in Advanced Material Science and Engineering

Role as a Monomer or Building Block in Polymer Synthesis

A thorough search for the use of 5-Aminonaphthalene-1,3-disulfonic acid as a monomer yielded no specific examples of its incorporation into polymer chains.

Intercalation Chemistry in Layered Materials and Host-Guest Systems

Intercalation chemistry involves the insertion of guest molecules or ions into the interlayer spaces of host materials, such as clays (B1170129) or layered double hydroxides. The driving forces for such processes can include ion-exchange, acid-base reactions, and hydrogen bonding. A molecule like this compound, possessing both a basic amino group and acidic sulfonic acid groups, has the theoretical potential to act as a guest species. However, no specific studies, experimental data, or research articles were found that describe the intercalation of this compound into any layered material or its participation in host-guest systems.

Precursor for Functional Coatings and Films

No information was found regarding the application of this compound as a precursor for developing functional coatings or thin films. While aminonaphthalene sulfonic acids, in general, are known precursors for dyes and pigments which can be used in coatings, specific data for the 5-amino-1,3-disulfonic acid isomer in the context of advanced functional coatings is absent from the scientific literature.

Design of Responsive Materials Incorporating Aminonaphthalene Disulfonic Acid Moieties

Responsive or "smart" materials change their properties in response to external stimuli such as pH, temperature, or light. The presence of ionizable amino and sulfonic acid groups makes this compound a candidate for incorporation into pH-responsive materials. For instance, the protonation state of these groups would change with pH, potentially altering the solubility, conformation, or binding properties of a larger material system. Despite this theoretical potential, the literature search did not yield any examples of its use in the design or synthesis of responsive materials.

Role in Advanced Dye Chemistry and Chromophore Design

Intermediate in the Synthesis of Azo Dyes and Pigments

5-Aminonaphthalene-1,3-disulfonic acid is a key intermediate in the production of numerous azo dyes and pigments. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of commercial dyes. The synthesis of these dyes typically involves a two-step process: diazotization followed by coupling.

In this process, the primary aromatic amine, in this case, the amino group on the this compound molecule, is converted into a diazonium salt. This reaction is carried out in the presence of a nitrous acid source, usually sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt. chemistrystudent.comnih.govunb.ca

The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. chemistrystudent.com The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, leading to the formation of the characteristic azo linkage and the creation of the dye molecule.

The presence of two sulfonic acid groups (-SO₃H) in this compound is particularly important. These groups are strong electron-withdrawing groups, which influence the electronic properties of the resulting dye molecule. Furthermore, they are highly polar and readily form salts in aqueous media, which significantly increases the water solubility of the final dye. This is a critical property for many dyeing applications, especially for natural fibers like cotton, wool, and silk.

The versatility of this compound as a dye intermediate is evident from the wide range of dyes that can be synthesized from it. By varying the coupling component, a vast palette of colors can be achieved.

Principles of Chromophore Formation and Coloration Mechanisms

The color of azo dyes arises from their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to the presence of a chromophore, which is the part of the molecule responsible for its color. In azo dyes derived from this compound, the chromophore is the extended system of conjugated double bonds that includes the naphthalene (B1677914) ring, the azo group, and the aromatic ring of the coupling component.

This conjugated system allows for the delocalization of π-electrons across the molecule. chemistrystudent.com When light interacts with the dye, electrons in these delocalized π-orbitals can be excited from a lower energy level (the highest occupied molecular orbital, or HOMO) to a higher energy level (the lowest unoccupied molecular orbital, or LUMO). The energy difference between these orbitals corresponds to the energy of the absorbed light. The color we perceive is the complementary color of the light that is absorbed.

The specific color of the dye is determined by the extent of the conjugated system and the presence of various substituent groups on the aromatic rings. These substituents, known as auxochromes, can modify the energy levels of the HOMO and LUMO, thereby shifting the absorption maximum (λmax) to longer or shorter wavelengths.

The amino group (-NH₂) and the sulfonic acid groups (-SO₃H) in the this compound moiety play a significant role in this regard. The amino group is an electron-donating group, which can intensify the color (a hyperchromic effect) and shift the absorption to longer wavelengths (a bathochromic or red shift). The sulfonic acid groups, being electron-withdrawing, can have the opposite effect, shifting the absorption to shorter wavelengths (a hypsochromic or blue shift). The interplay of these groups, along with the substituents on the coupling component, allows for the fine-tuning of the dye's color.

Photophysical Properties of Derived Dyes and Their Relationship to Molecular Structure

The photophysical properties of dyes, such as their absorption and emission characteristics, are intrinsically linked to their molecular structure. For dyes derived from this compound, the naphthalene core provides a rigid and extended aromatic system that forms the basis of the chromophore.

The absorption spectra of these dyes are characterized by strong π→π* electronic transitions in the visible region. researchgate.net The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of the substituents on both the diazo component (this compound) and the coupling component.

The relationship between molecular structure and photophysical properties can be summarized as follows:

Extent of Conjugation: Increasing the length of the conjugated system by using larger aromatic coupling components generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.

Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (like -NH₂, -OH, -OCH₃) on the coupling component tends to cause a bathochromic shift, while electron-withdrawing groups (like -NO₂, -CN, -SO₃H) often lead to a hypsochromic shift. The sulfonic acid groups on the this compound moiety contribute to this effect.

Solvatochromism: Many dyes derived from this intermediate exhibit solvatochromism, meaning their color can change depending on the polarity of the solvent. researchgate.net This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent. The highly polar sulfonic acid groups enhance these solvent-solute interactions.

Research has shown that the specific positioning of the sulfonic acid groups on the naphthalene ring can also influence the photophysical properties of the resulting dyes. These groups can affect the planarity of the molecule and the distribution of electron density, which in turn impacts the energy of the electronic transitions.

Development of Reactive Dyes and Their Chemical Linkage to Substrates

This compound is also a valuable component in the synthesis of reactive dyes. Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are dyeing. etaorganics.comtextilelearner.net This chemical bond results in excellent wash fastness, making them particularly suitable for dyeing cellulosic fibers like cotton, as well as wool and nylon. etaorganics.comtextilelearner.netwikipedia.org

The structure of a reactive dye typically consists of three main parts: the chromophore, a bridging group, and a reactive group. The chromophore, which is responsible for the color, is often an azo dye derived from an intermediate like this compound.

The reactive group is a chemical moiety that can react with the functional groups of the fiber, such as the hydroxyl (-OH) groups of cellulose (B213188) or the amino (-NH₂) groups of wool and polyamide fibers. textilelearner.net Common reactive groups include triazines (like dichlorotriazine or trichlorotriazine) and vinyl sulfones. wikipedia.org

The this compound unit is incorporated into the chromophoric part of the reactive dye. The amino group of this intermediate can be used to link the chromophore to the reactive group, often via a bridging molecule. For example, the amino group can react with a cyanuric chloride (trichlorotriazine) molecule, displacing one of the chlorine atoms. wikipedia.org The resulting dichlorotriazine dye can then react with the hydroxyl groups of a cellulose fiber under alkaline conditions, forming a stable covalent ether linkage. wikipedia.org

The dyeing process with reactive dyes involves three main stages:

Exhaustion: The dye is adsorbed onto the surface of the fiber from the dyebath.

Fixation: The pH of the dyebath is raised (typically by adding an alkali like sodium carbonate), which activates the reactive group of the dye and the functional groups of the fiber, leading to the formation of the covalent bond. mystrikingly.com

Washing: Unfixed dye is washed off to ensure good fastness properties. mystrikingly.com

The presence of the sulfonic acid groups in the this compound moiety is beneficial in reactive dyes as it enhances their water solubility, which is important for the dyeing process. textilelearner.net The strong covalent bonds formed between the dye and the fiber result in excellent color stability and washability. etaorganics.com

Table of Compounds

Analytical Chemistry Methodologies

Use as a Reagent in Spectrophotometric and Spectrofluorimetric Assays

The inherent spectroscopic properties of aminonaphthalene sulfonic acids, and their derivatives, make them valuable reagents for detecting and quantifying other substances. Their utility stems from their aromatic structure and the presence of amino and sulfonic acid functional groups, which can be modified to create specific reactions that lead to a measurable change in light absorption or fluorescence emission.

A prominent example involves the use of 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) , a related diamino derivative, in a highly sensitive and specific spectrofluorimetric method for the determination of nitrite (B80452). researchgate.net In this assay, DANDS reacts selectively with nitrite in an acidic medium to form 1-[H]-naphthotriazole-6,8-disulfonic acid. This product becomes highly fluorescent in an alkaline medium, and the intensity of this fluorescence is directly proportional to the concentration of nitrite in the sample. researchgate.net

Similarly, 5-Aminonaphthalene-1-sulfonic acid is widely used as a diazo component in the synthesis of azo dyes. dyestuffintermediates.com This diazotization reaction, followed by coupling with other aromatic compounds, forms highly colored azo compounds. This principle is fundamental to many spectrophotometric methods where the analyte participates in or catalyzes the formation of such a dye, allowing for its quantification by measuring the absorbance of the solution at a specific wavelength.

Development of Fluorescent Probes and Sensors

The naphthalene (B1677914) scaffold is a common structural motif in the design of fluorescent probes and sensors. The fluorescence of these molecules is often sensitive to the local environment, such as polarity, pH, and the presence of specific ions or molecules.

5-Aminonaphthalene-1-sulfonic acid serves as a key starting material for the synthesis of more complex fluorescent probes. For instance, it is a precursor in the multi-step synthesis of dansyl-type derivatives. fishersci.ca Dansyl compounds, such as 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), are well-established fluorescent probes used to label amino acids and proteins, and to study the binding sites of albumins. nih.gov The synthesis of a Cu(II)-based dansyl derivative from 5-aminonaphthalene-1-sulfonic acid highlights its role as a foundational block for creating new chemosensors. fishersci.ca

Naphthalene-based fluorescent probes are frequently developed for the detection of metal ions. For example, a naphthalene derivative fluorescent probe (F6) was synthesized and used to construct a sensitive system for the detection of Al³⁺ ions. mdpi.com The binding of the probe to Al³⁺ resulted in a significant enhancement of its fluorescence intensity, forming the basis of the analytical method. mdpi.com While not directly using 5-Aminonaphthalene-1,3-disulfonic acid, this research exemplifies the general strategy of using the naphthalene core to build fluorescent sensors for specific analytes.

Application in Detection and Quantification of Analytes in Complex Matrices

A critical application of these analytical methods is the detection and quantification of target analytes in complex samples, such as environmental water or biological fluids. The high sensitivity and selectivity of fluorescence-based methods are particularly advantageous in these scenarios.

The spectrofluorimetric method using 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) for nitrite determination has been successfully applied to complex matrices. Researchers have used this method to determine nitrite levels in tap water and lake water samples without requiring prior extraction steps. researchgate.net The ability to directly measure the analyte in such samples demonstrates the robustness and practical utility of the assay. researchgate.net

Similarly, analytical methods based on derivatization are crucial for analyzing compounds in complex biological matrices. Derivatizing agents are used to attach a fluorescent or UV-absorbing tag to the analyte of interest, enhancing its detectability and improving its separation in techniques like High-Performance Liquid Chromatography (HPLC). 5-Aminonaphthalene-1-sulfonic acid has been identified as a derivatizing agent for the precolumn derivatization of chiral phenoxy acids, facilitating their analysis by HPLC. fishersci.ca

Method Validation and Performance Characteristics (Sensitivity, Selectivity, Detection Limits)

The reliability of any analytical method is established through a rigorous validation process, which assesses key performance characteristics. These include sensitivity, selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For the spectrofluorimetric determination of nitrite using 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) , the method has been thoroughly validated. researchgate.net The assay demonstrates excellent sensitivity with a detection limit (3σ) of 0.09 ng/mL. The linear calibration range for nitrite was established between 0.8 and 112 ng/mL. researchgate.net The method also showed good precision, with relative standard deviations (R.S.D.) of 1.7% and 4.9% for the determination of nitrite in tap water and lake water, respectively. researchgate.net The selectivity was confirmed by testing the interference from various common ions.

The table below summarizes the performance characteristics for a fluorescent assay developed using a naphthalene derivative for the detection of Aluminum (Al³⁺), illustrating typical validation parameters for such methods. mdpi.com

| Parameter | Value | Analyte | Method |

| Linear Range | 1 × 10⁻⁶ – 14 × 10⁻⁶ mol/L | Al³⁺ | Spectrofluorimetry |

| Detection Limit (LOD) | 8.73 × 10⁻⁸ mol/L | Al³⁺ | Spectrofluorimetry |

| Binding Ratio (Probe:Analyte) | 2:1 | Al³⁺ | Spectrofluorimetry |

| Binding Constant (Ka) | 1.598 × 10⁵ M⁻¹ | Al³⁺ | Spectrofluorimetry |

| Optimal pH | 6 | Al³⁺ | Spectrofluorimetry |

| Optimal Reaction Time | 5 minutes | Al³⁺ | Spectrofluorimetry |

Supramolecular Chemistry and Self Assembly Studies

Non-Covalent Interactions Governing Self-Assembly (Hydrogen Bonding, Electrostatic Interactions)

The self-assembly of molecules like 5-aminonaphthalene-1,3-disulfonic acid is dictated by a balance of multiple weak, non-covalent forces. The most significant of these are hydrogen bonding and electrostatic interactions, which arise directly from the molecule's distinct functional groups. researchgate.net

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the sulfonate groups (-SO₃⁻) are excellent hydrogen bond acceptors. This donor-acceptor relationship is fundamental to the formation of ordered networks. In the solid state, related aminonaphthalene derivatives have been shown to form extensive hydrogen-bonded anionic monolayers. These layers can be connected by cations that engage in further hydrogen bonding, leading to the construction of a complex three-dimensional supramolecular architecture. nih.gov

Electrostatic Interactions: At neutral pH, the sulfonic acid groups are deprotonated, carrying a negative charge (-SO₃⁻), while the amino group can be protonated (-NH₃⁺), making the molecule a zwitterion. These charged sites drive powerful electrostatic interactions. Attraction between the cationic aminium group and the anionic sulfonate groups of neighboring molecules, as well as interactions with other charged species in the system, play a crucial role in the formation and stability of self-assembled structures. mdpi.com These electrostatic forces, in concert with hydrogen bonds, direct the arrangement of molecules into predictable patterns, such as layers or chains. nih.gov

Design of Supramolecular Architectures Utilizing Aminonaphthalene Disulfonic Acid Components

The specific geometry and functional groups of aminonaphthalene disulfonic acids make them effective building blocks, or tectons, for crystal engineering and the design of supramolecular architectures. By co-crystallizing these molecules with other components, it is possible to create complex, multi-component assemblies with tailored structures.

In one such example involving a related compound, 5-aminonaphthalen-1-aminium, the crystal structure was found to be layered. nih.gov It consists of hydrogen-bonded anionic monolayers, between which cations are arranged. These cations serve a dual purpose: they balance the charge of the anionic network and physically connect neighboring layers through multiple hydrogen bonds. This intricate network of interactions results in a well-defined three-dimensional supramolecular architecture. nih.gov

Studies on similar molecules, like 1,5-naphthalene disulfonate, further illustrate this principle. When combined with appropriate counter-ions, these molecules can form structures ranging from one-dimensional zigzag supramolecular chains to complex 3D assemblies, all held together by a network of hydrogen bonds. nih.gov The predictable nature of these interactions allows for the rational design of crystalline materials with specific network topologies.

Table 1: Examples of Supramolecular Architectures with Naphthalene (B1677914) Sulfonate Components

| Component 1 | Component 2 | Dominant Interactions | Resulting Architecture | Reference |

|---|---|---|---|---|

| 5-aminonaphthalen-1-aminium cation | Hydrogen (5-carboxypyridin-3-yl)phosphonate anion | Hydrogen Bonding, Electrostatic Interactions | 3D Layered Supramolecular Network | nih.gov |

| 1,5-naphthalene disulfonate anion | [Ag(H₂O)₂]⁺ cation | O-H···O Hydrogen Bonds | 3D Supramolecular Assembly | nih.gov |

Host-Guest Chemistry and Complexation Behavior

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The hydrophobic naphthalene core and ionic substituents of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins. thno.org

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. thno.org They can encapsulate nonpolar guest molecules, or portions of molecules, within their cavity in aqueous solutions. While specific studies on this compound are limited, research on structurally similar anilinonaphthalene sulfonate (ANS) isomers provides significant insight into this behavior. researchgate.net